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molecular formula C8H14N2O B3359458 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile CAS No. 857636-98-7

2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile

Cat. No. B3359458
M. Wt: 154.21 g/mol
InChI Key: HGNOOPUXZAESBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557215B2

Procedure details

The method follows that of S1 using 3-piperidinemethanol (4.79 g, 41.59 mmol), BrCH2CN (1.99 g, 16.64 mmol) and dry THF (25 mL). The title-compound was yielded as a straw-coloured oil (2.35 g, 92%) after flash chromatography using CH2Cl2/CH3OH (9:1) as eluent. dH (250 MHz; CDCl3); 1.05 (m, 1H, CHCH2OH), 1.5-1.9 (m, 5H, OH, CH2CH2CH2 and CH2CH2CH), 2.15 (t, 1H, J=10 Hz, 1×NCH2CH), 2.35 (3×d, 1H, J=4 Hz and J=10 Hz, 1×NCH2CH2), 2.7 (m, 1H, 1×NCH2CH2), 2.85 (2×d, 1H, J=4 Hz and J=12 Hz, 1×NCH2CH), 3.52 (s, 2H, NCH2CN) and 3.45-3.65 (m, 2H, CHCH2OH); dC (62.9 MHz; CDCl3); 24.43, 26.14, 38.55, 46.75, 52.83, 55.73, 65.88 and 114.74 (CN); FAB MS, m/z(M+H)+ 155.
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][OH:8])[CH2:2]1.Br[CH2:10][C:11]#[N:12]>C1COCC1>[OH:8][CH2:7][CH:3]1[CH2:4][CH2:5][CH2:6][N:1]([CH2:10][C:11]#[N:12])[CH2:2]1

Inputs

Step One
Name
Quantity
4.79 g
Type
reactant
Smiles
N1CC(CCC1)CO
Step Two
Name
Quantity
1.99 g
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1CN(CCC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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